molecular formula C18H14N4OS B12161317 1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-4-carboxamide

1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-4-carboxamide

Cat. No.: B12161317
M. Wt: 334.4 g/mol
InChI Key: UXQOMIKKUWWHJI-UHFFFAOYSA-N
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Description

1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-4-carboxamide is a heterocyclic small molecule featuring an indole core substituted with a methyl group at the 1-position and a carboxamide linkage to a thiazole ring. The thiazole moiety is further functionalized with a pyridin-2-yl group at the 4-position. This compound exemplifies a hybrid structure combining indole, thiazole, and pyridine motifs, which are frequently explored in medicinal chemistry for their diverse pharmacological profiles, including anticancer and kinase inhibitory activities .

Properties

Molecular Formula

C18H14N4OS

Molecular Weight

334.4 g/mol

IUPAC Name

1-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)indole-4-carboxamide

InChI

InChI=1S/C18H14N4OS/c1-22-10-8-12-13(5-4-7-16(12)22)17(23)21-18-20-15(11-24-18)14-6-2-3-9-19-14/h2-11H,1H3,(H,20,21,23)

InChI Key

UXQOMIKKUWWHJI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NC3=NC(=CS3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the thiazole and pyridine rings. Common synthetic routes include:

    Fischer Indole Synthesis: This method is used to construct the indole ring from phenylhydrazine and an aldehyde or ketone.

    Hantzsch Thiazole Synthesis: This involves the reaction of α-haloketones with thioamides to form the thiazole ring.

    Coupling Reactions: The final step involves coupling the indole, thiazole, and pyridine moieties using reagents such as palladium catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for further research in medicinal chemistry.

Anticancer Activity

Recent studies have shown that this compound possesses significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects.

Cell LineIC50 (µM)Mechanism of Action
A431 (skin cancer)< 10Induces apoptosis via caspase activation
HepG2 (liver cancer)< 15Inhibits cell proliferation
MCF7 (breast cancer)< 12Modulates apoptotic protein expression

Case Study : A study on A431 cells revealed that treatment with this compound led to the activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Preliminary findings indicate that the compound disrupts microbial cell wall synthesis, contributing to its antimicrobial efficacy .

Anti-inflammatory Properties

In vivo studies have demonstrated that this compound can modulate inflammatory responses. It has been shown to reduce markers of inflammation in animal models of arthritis, indicating its potential application in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure of 1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-4-carboxamide allows for various modifications that may enhance its biological activity. Research into the SAR has indicated that alterations in the thiazole and indole moieties can significantly impact the compound's efficacy against specific targets .

Potential Therapeutic Applications

Given its diverse biological activities, this compound has potential applications in:

  • Cancer Therapy : As a lead compound for developing new anticancer agents.
  • Antimicrobial Treatments : For infections resistant to conventional antibiotics.
  • Inflammatory Diseases : As a therapeutic option for conditions like arthritis.

Mechanism of Action

The mechanism of action of 1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared pharmacophores (e.g., thiazole-pyridine hybrids, indole-thiazole conjugates) and their biological or synthetic relevance. Below is a systematic comparison:

Thiazole-Pyridine Hybrids
Compound Name / ID Key Structural Differences Synthesis Yield Biological Activity Reference
HL (N'-[di(pyridin-2-yl)methylene]-4-(thiazol-2-yl)piperazine-1-carbothiohydrazide) Contains a piperazine-thiosemicarbazone backbone instead of indole-carboxamide 9.3% Anticancer (Cu(II) complexation)
2-(4-pyridinyl)thiazole-5-carboxamide analogs 4-methyl substitution on thiazole; carboxamide at position 5 Not specified Kinase inhibition (statistical significance: p<0.05–0.001)
VPC-14449 Morpholine and dibromoimidazole substituents Not specified DNA-binding inhibition

Key Observations :

  • Substituent Positioning : The pyridin-2-yl group in the target compound contrasts with the 4-pyridinyl substitution in analogs like those in , which may influence binding affinity to kinase targets .
Indole-Thiazole Conjugates

Patent literature () highlights derivatives such as N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide and N-(5-(3-(1-(thiazol-2-yl)amino)phenyl)pyridin-2-yl)acrylamide, which share the thiazole-indole/pyridine framework but differ in:

  • Linker Groups : The target compound uses a direct carboxamide linkage, while others employ benzyl or acrylamide spacers (e.g., , Example 51) .
  • Therapeutic Targets : Patent analogs are optimized as CDK7 inhibitors () or protease inhibitors (), whereas the biological target of the query compound remains unspecified in the provided evidence .

Biological Activity

1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-4-carboxamide is a complex organic compound belonging to the class of indole derivatives, which are well-known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The biological activity of 1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-4-carboxamide can be attributed to several mechanisms:

  • Antiviral Activity : Indole derivatives have shown promising results in inhibiting viral replication through various pathways.
  • Anti-inflammatory Properties : The compound has been linked to the inhibition of pro-inflammatory cytokines, suggesting its potential in treating inflammatory diseases.
  • Anticancer Effects : Preliminary studies indicate that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Biological Activity Summary

The following table summarizes the biological activities associated with 1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-4-carboxamide:

Activity Type Mechanism Reference
AntiviralInhibits viral replication pathways
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cells

Research Findings and Case Studies

Several studies have evaluated the biological activity of similar compounds, providing insights into the potential efficacy of 1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-4-carboxamide:

  • Antimicrobial Activity : Research on related thiazole-indole compounds revealed minimum inhibitory concentrations (MICs) ranging from 0.06 to 1.88 mg/mL against Gram-positive and Gram-negative bacteria, indicating significant antimicrobial potential .
  • Anticancer Studies : A study on nortopsentin analogues demonstrated that compounds with similar structures exhibited cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The active derivatives inhibited CDK1 activity and showed synergistic effects when combined with established chemotherapeutics .
  • Molecular Docking Studies : Computational studies have indicated that 1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-4-carboxamide can effectively bind to specific proteins involved in disease pathways, supporting its potential as a therapeutic agent .

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